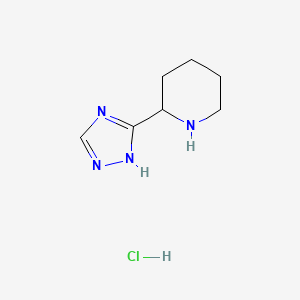
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes fluorine atoms and a pyrazole ring, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in cancer and immune response modulation.
Biology: The compound’s effects on cellular pathways and its potential as a therapeutic agent are of interest.
Industry: It is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine, thereby modulating immune responses and potentially inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated compound with different functional groups.
5-Fluoro-N-(2-fluorobenzyl)-2-Methylaniline: Shares the fluorine and methyl groups but differs in the overall structure.
Uniqueness
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of fluorine atoms and a pyrazole ring, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1855900-04-7 |
|---|---|
Molekularformel |
C12H13F2N3O2S |
Molekulargewicht |
301.31 |
IUPAC-Name |
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H13F2N3O2S/c1-7-4-5-9(13)6-10(7)16-20(18,19)11-8(2)15-17(3)12(11)14/h4-6,16H,1-3H3 |
InChI-Schlüssel |
SHAJARPEFRNRDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)
![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1653399.png)
![1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride](/img/structure/B1653400.png)
![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1653401.png)

![1-[3-(Dimethylamino)propyl]-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile](/img/structure/B1653405.png)

![Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B1653408.png)

![6-Ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B1653412.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B1653416.png)
![4-(pyrrolidin-1-yl)-6-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B1653418.png)
